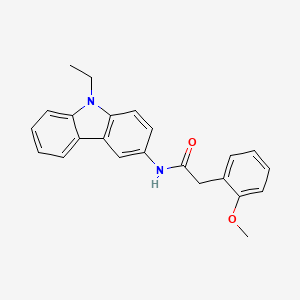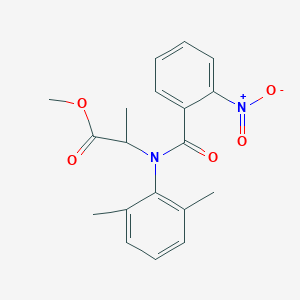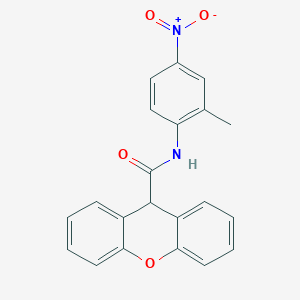
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DNTU is a urea derivative that has been found to exhibit potent pharmacological activities, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, but it is believed to involve the inhibition of amyloid-beta peptide aggregation and the modulation of various signaling pathways involved in neuronal survival and function. N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to activate the Akt and ERK signaling pathways, which are known to promote cell survival and growth. Additionally, N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to inhibit the activation of the JNK signaling pathway, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, the modulation of various signaling pathways involved in neuronal survival and function, and the promotion of cell survival and growth. Additionally, N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for further research. Additionally, the synthesis method for N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been optimized for large-scale production, making it a cost-effective approach for the preparation of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, including the development of novel formulations and delivery systems to enhance its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea and its potential therapeutic applications for the treatment of various neurological disorders. Finally, the potential toxicity and safety of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea need to be further evaluated to ensure its suitability for clinical use.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 2,4-difluoroaniline with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with urea to yield N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in high purity and yield. This synthesis method has been optimized for large-scale production, making it a cost-effective approach for the preparation of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit potent neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYRCFTJYRTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)

![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)

![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)